5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound that features a benzodioxole ring fused with a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Introduction of the Chlorine Atom: Chlorination of the benzodioxole ring is performed using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Diazinane Trione Structure: This involves the reaction of urea derivatives with appropriate aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the diazinane trione structure, potentially converting it to a more reduced form.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced diazinane derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug development .
Medicine
The compound has shown promise in preclinical studies as an anticancer agent, particularly due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry
In the industrial sector, it is used in the synthesis of advanced polymers and as a precursor for various specialty chemicals .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog that lacks the diazinane trione structure.
6-Chloro-1,3-benzodioxole: Similar in structure but without the diazinane trione moiety.
Various Benzodioxole Derivatives: These include compounds with different substituents on the benzodioxole ring.
Uniqueness
The unique combination of the benzodioxole ring and the diazinane trione structure in 5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H11ClN2O5 |
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Molecular Weight |
322.70 g/mol |
IUPAC Name |
5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H11ClN2O5/c1-16-12(18)8(13(19)17(2)14(16)20)3-7-4-10-11(5-9(7)15)22-6-21-10/h3-5H,6H2,1-2H3 |
InChI Key |
XVFNYQJPVYXQSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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